2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Biological Activity
2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1234999-54-2, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.
The molecular formula of the compound is C19H22ClN3O4S, with a molecular weight of 423.9 g/mol. The structure includes a benzenesulfonamide moiety and a piperidine derivative, which are known to influence biological activity.
Property | Value |
---|---|
CAS Number | 1234999-54-2 |
Molecular Formula | C₁₉H₂₂ClN₃O₄S |
Molecular Weight | 423.9 g/mol |
Structure | Chemical Structure |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various strains .
In vitro studies suggest that the mechanism of action involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects. The compound's ability to disrupt biofilm formation has also been noted, with moderate-to-good activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
A structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influence anticancer activity. Compounds with more saturated structures demonstrated enhanced binding affinity to target proteins involved in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has been assessed for anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against MRSA. The compound exhibited an MIC value significantly lower than traditional antibiotics, indicating potential as a novel treatment option for resistant infections .
- Cytotoxicity in Cancer Models : In a comparative study involving multiple piperidine derivatives, this compound showed superior cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- Inflammation Model : In vivo studies demonstrated that administration of the compound in rat models resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions .
Properties
IUPAC Name |
2-chloro-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22-10-4-5-15(18(22)24)19(25)23-11-8-14(9-12-23)13-21-28(26,27)17-7-3-2-6-16(17)20/h2-7,10,14,21H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUNMWKDNPWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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